2-nitro-N',N'-diphenylbenzohydrazide
Overview
Description
2-nitro-N’,N’-diphenylbenzohydrazide is an organic compound with the molecular formula C19H15N3O3 and a molecular weight of 333.34 g/mol . It is a derivative of benzohydrazide, characterized by the presence of a nitro group at the second position and two phenyl groups attached to the nitrogen atom of the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N’,N’-diphenylbenzohydrazide typically involves the reaction of 2-nitrobenzoic acid with N’,N’-diphenylhydrazine under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to yield the final product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of 2-nitro-N’,N’-diphenylbenzohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N’,N’-diphenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-amino-N’,N’-diphenylbenzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding azides or other oxidized products.
Scientific Research Applications
2-nitro-N’,N’-diphenylbenzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-nitro-N’,N’-diphenylbenzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-nitro-N’,N’-diphenylbenzohydrazide is unique due to the specific positioning of the nitro group and the presence of two phenyl groups attached to the hydrazide moiety. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-nitro-N',N'-diphenylbenzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(17-13-7-8-14-18(17)22(24)25)20-21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRAFOYYNONEAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314223 | |
Record name | 2-nitro-N',N'-diphenylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60109-74-2 | |
Record name | NSC281323 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-nitro-N',N'-diphenylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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